2,5-difluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIFLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-DIFLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,5-DIFLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-DIFLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine and pyrimidine rings can interact with enzyme active sites and protein binding pockets. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-4-nitrotoluene: A related compound used as an intermediate in organic synthesis.
Aminopyrimidine derivatives: Compounds with similar pyrimidine structures that exhibit various biological activities.
Uniqueness
2,5-DIFLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C21H21F2N5O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2,5-difluoro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21F2N5O3S/c1-14-12-20(26-21(24-14)28-8-10-31-11-9-28)25-16-3-5-17(6-4-16)27-32(29,30)19-13-15(22)2-7-18(19)23/h2-7,12-13,27H,8-11H2,1H3,(H,24,25,26) |
InChI Key |
MQMIJUKGZALWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.